molecular formula C9H14N4O B13216141 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one

3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one

Cat. No.: B13216141
M. Wt: 194.23 g/mol
InChI Key: RGRXBJQDXXFFIV-UHFFFAOYSA-N
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Description

3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that contains both piperazine and pyrazinone moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in various neurological processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of piperazine and pyrazinone moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-(3-methylpiperazin-1-yl)-1H-pyrazin-2-one

InChI

InChI=1S/C9H14N4O/c1-7-6-13(5-4-10-7)8-9(14)12-3-2-11-8/h2-3,7,10H,4-6H2,1H3,(H,12,14)

InChI Key

RGRXBJQDXXFFIV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=NC=CNC2=O

Origin of Product

United States

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